molecular formula C20H19N9O5 B11119828 4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11119828
M. Wt: 465.4 g/mol
InChI Key: NTUUXHSNDKNABT-CIAFOILYSA-N
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Description

4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol: 4-methyl-2-nitrophenol , has the chemical formula C19H14N2O4. It is a compound with intriguing properties and diverse applications.

Preparation Methods

The synthesis of this compound involves the reaction between two key starting materials:

    2-hydroxy-5-nitrobenzaldehyde: (CHNO)

    2-aminophenylphenylether: (2-phenoxyaniline) (CHNO)

The synthetic route proceeds as follows:

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: Explored for pharmacological properties.

    Industry: May find applications in dye synthesis, pharmaceuticals, and materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness, this compound combines a nitrophenyl group, a triazine ring, and a hydrazinylidene moiety.

    Similar Compounds: While there are no direct analogs, related compounds include other nitrophenols and hydrazine derivatives.

Properties

Molecular Formula

C20H19N9O5

Molecular Weight

465.4 g/mol

IUPAC Name

4-nitro-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H19N9O5/c30-17-8-7-16(29(33)34)11-13(17)12-21-26-19-23-18(24-20(25-19)27-9-1-2-10-27)22-14-3-5-15(6-4-14)28(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,22,23,24,25,26)/b21-12+

InChI Key

NTUUXHSNDKNABT-CIAFOILYSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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